molecular formula C28H22BrN3O5 B12025017 4-Bromo-2-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 769150-55-2

4-Bromo-2-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12025017
CAS No.: 769150-55-2
M. Wt: 560.4 g/mol
InChI Key: KJJDNOZADYQQER-WCMJOSRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-Bromo-2-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is primarily used in early discovery research. Its applications span various fields:

Mechanism of Action

The mechanism of action for 4-Bromo-2-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets are not well-characterized, requiring further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in 4-Bromo-2-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate may confer unique chemical properties, such as altered reactivity and solubility, compared to its analogs .

Properties

CAS No.

769150-55-2

Molecular Formula

C28H22BrN3O5

Molecular Weight

560.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C28H22BrN3O5/c1-36-22-12-9-19(10-13-22)28(35)37-25-14-11-21(29)15-20(25)16-31-32-26(33)17-30-27(34)24-8-4-6-18-5-2-3-7-23(18)24/h2-16H,17H2,1H3,(H,30,34)(H,32,33)/b31-16+

InChI Key

KJJDNOZADYQQER-WCMJOSRZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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